MC4R Antagonist Potency: Benzylalcohol vs. Ketone/Amine Analogs
In a head-to-head SAR study, piperazinebenzylalcohol derivatives (including the core scaffold of 4-(1-Piperazinyl)benzylalcohol) displayed low nanomolar binding affinities for the melanocortin-4 receptor (MC4R), with Ki values below 10 nM, whereas corresponding ketone and amine analogs exhibited significantly reduced affinity [1]. This demonstrates that the benzylalcohol functional group is a critical pharmacophoric element for potent MC4R antagonism.
vs. significantly higher Ki for ketone/amine analogs
| Evidence Dimension | MC4R Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 10 nM (for representative benzylalcohols 14a and 14g) |
| Comparator Or Baseline | Ketone and amine analogs (structurally matched pairs) |
| Quantified Difference | Ketone/amine analogs show substantially higher Ki values (lower potency); specific fold-difference not explicitly quantified but described as inferior. |
| Conditions | Competitive radioligand binding assay using human MC4R expressed in HEK293 cell membranes; [125I]NDP-α-MSH as radioligand. |
Why This Matters
Procurement of the correct benzylalcohol scaffold is essential for achieving high-potency MC4R antagonism in cachexia or metabolic disease programs; substituting a ketone or amine analog would likely yield inactive or weakly active compounds.
- [1] Marinkovic, D., Tucci, F. C., Tran, J. A., Fleck, B. A., Wen, J., & Chen, C. (2008). Structure–activity relationship studies on a series of piperazinebenzylalcohols and their ketone and amine analogs as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(17), 4817–4822. View Source
